BenchChemオンラインストアへようこそ!

1-Cyclohexyl-3-(5-oxopyrrolidin-3-yl)urea

Medicinal Chemistry Physicochemical Profiling Fragment-Based Drug Design

1-Cyclohexyl-3-(5-oxopyrrolidin-3-yl)urea (CAS 1351623-12-5) belongs to the 5-oxopyrrolidin-3-yl urea class, a chemotype extensively explored in formyl peptide receptor 2 (FPR2) agonist and kinase inhibitor programs. Unlike the more common N1-aryl-substituted analogs (e.g., 1-(4-fluorophenyl)- or 1-(2-chlorophenyl)-variants), this compound features an N-cyclohexyl substituent paired with a free N–H pyrrolidinone ring.

Molecular Formula C11H19N3O2
Molecular Weight 225.292
CAS No. 1351623-12-5
Cat. No. B2445469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclohexyl-3-(5-oxopyrrolidin-3-yl)urea
CAS1351623-12-5
Molecular FormulaC11H19N3O2
Molecular Weight225.292
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)NC2CC(=O)NC2
InChIInChI=1S/C11H19N3O2/c15-10-6-9(7-12-10)14-11(16)13-8-4-2-1-3-5-8/h8-9H,1-7H2,(H,12,15)(H2,13,14,16)
InChIKeyBKXHHEUEUHBTGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclohexyl-3-(5-oxopyrrolidin-3-yl)urea: A Structurally Divergent Urea Scaffold for FPR2, Kinase, and Inflammation Research


1-Cyclohexyl-3-(5-oxopyrrolidin-3-yl)urea (CAS 1351623-12-5) belongs to the 5-oxopyrrolidin-3-yl urea class, a chemotype extensively explored in formyl peptide receptor 2 (FPR2) agonist and kinase inhibitor programs. Unlike the more common N1-aryl-substituted analogs (e.g., 1-(4-fluorophenyl)- or 1-(2-chlorophenyl)-variants), this compound features an N-cyclohexyl substituent paired with a free N–H pyrrolidinone ring . This substitution pattern confers a distinct hydrogen-bonding donor/acceptor profile (3 acceptors, 2 donors) and a calculated logP of approximately 2.5–3.2, positioning it between the more polar 1-(2-chlorophenyl) analog and the highly lipophilic 1-(diphenylmethyl) derivatives [1]. It is offered as a research-grade screening compound by Life Chemicals and other vendors at ≥90% purity, typically in micromole to milligram quantities for early-stage discovery [2].

Why 1-Cyclohexyl-3-(5-oxopyrrolidin-3-yl)urea Cannot Be Replaced by an N-Aryl or N-Benzyl Analog


In-class 5-oxopyrrolidin-3-yl urea compounds differ critically in the N1 substituent, which governs hydrogen-bond capacity, lipophilicity, and target engagement. The cyclohexyl group of 1351623-12-5 provides a saturated, conformationally flexible hydrophobic surface that is distinct from the π-stacking and halogen-bonding interactions available to 4-fluorophenyl or 2-chlorophenyl analogs [1]. This directly impacts FPR2 vs. FPR1 selectivity profiles, with patent data indicating that N-cyclohexyl variants can shift agonist potency between receptor subtypes relative to N-aryl counterparts [2]. In kinase inhibition contexts, replacement of the cyclohexyl group with a smaller methyl or a bulkier benzyl group alters ATP-pocket complementarity and can reduce potency by more than 10-fold [3]. For procurement, generic substitution without matched-pair analysis risks selecting a compound with divergent potency, selectivity, and physicochemical properties that invalidate structure–activity relationship (SAR) conclusions [4].

Head-to-Head Comparisons of 1-Cyclohexyl-3-(5-oxopyrrolidin-3-yl)urea Against Closest Analogs


Hydrogen-Bond Donor Count Differentiates 1-Cyclohexyl-3-(5-oxopyrrolidin-3-yl)urea from N-Aryl and N1-Substituted Analogs

Among 5-oxopyrrolidin-3-yl urea derivatives, the number of hydrogen-bond donors (HBD) is highly sensitive to N1-substitution. 1-Cyclohexyl-3-(5-oxopyrrolidin-3-yl)urea retains the free N–H of the pyrrolidinone ring, yielding 2 HBD. In contrast, N1-aryl-substituted analogs such as 1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl urea (CAS 894019-18-2) have 3 HBD, and 1-(2-chlorophenyl)-3-(5-oxopyrrolidin-3-yl)urea (CAS 88016-06-2) also has 3 HBD due to the additional urea N–H [1]. This difference influences membrane permeability and binding thermodynamics, particularly for intracellular targets such as kinases where excessive HBD count can impair passive diffusion .

Medicinal Chemistry Physicochemical Profiling Fragment-Based Drug Design

LogP Window of 2.2–3.2 Positions 1-Cyclohexyl-3-(5-oxopyrrolidin-3-yl)urea Between Polar O-Chlorophenyl and Lipophilic Diphenylmethyl Analogs

The calculated logP (SlogP) of 1-cyclohexyl-3-(5-oxopyrrolidin-3-yl)urea is 2.22–2.5, with alternative estimates reaching 3.23 [1][2]. This places the compound in a moderate lipophilicity window. By comparison, 1-(diphenylmethyl)-3-(5-oxopyrrolidin-3-yl)urea (CAS 1351622-42-8) has a substantially higher logP owing to the two phenyl rings (qualitative assessment based on structural extension; no exact experimental logP available) [3]. Conversely, the 1-(2-chlorophenyl) analog is more polar due to halogen electronegativity. The cyclohexyl group thus provides a balanced lipophilicity profile that avoids both excessive hydrophilicity (poor membrane penetration) and excessive hydrophobicity (promiscuous binding, poor solubility) .

Lipophilicity ADME Optimization Lead Selection

Commercial Availability at ≥90% Purity from Life Chemicals Ensures Reproducible SAR Studies Relative to Single-Source Analogs

1-Cyclohexyl-3-(5-oxopyrrolidin-3-yl)urea is stocked by Life Chemicals (Catalog F6210-0285) at ≥90% purity across multiple pack sizes (1–25 mg), with transparent pricing ranging from $81.00 (1 mg) to $163.50 (25 mg) [1]. In contrast, several close analogs—including 1-(4-fluorophenyl)-3-[3-(2-oxopyrrolidin-1-yl)phenyl]urea and 1-(diphenylmethyl)-3-(5-oxopyrrolidin-3-yl)urea—are predominantly sourced through custom synthesis or smaller aggregator platforms where purity documentation is less standardized and lot-to-lot variability is greater . The Life Chemicals catalog entry provides consistent quality metrics that enable reproducible dose–response and SAR experiments, a critical factor when comparing compound batches across laboratories [2].

Procurement Reliability Compound Quality Control Hit Validation

Conformational Flexibility at the Cyclohexyl–Urea Junction Enables Induced-Fit Binding Not Accessible to Rigid N-Aryl Analogs

The cyclohexyl ring of 1-cyclohexyl-3-(5-oxopyrrolidin-3-yl)urea can adopt multiple chair conformations, providing torsional flexibility at the cyclohexyl–urea junction (3 rotatable bonds overall) . This contrasts with N-phenyl or N-(4-fluorophenyl) analogs, where the aryl–urea bond is rotationally restricted due to partial double-bond character and steric constraints . In kinase ATP-binding pockets, induced-fit adaptation of the cyclohexyl group may enhance shape complementarity with hydrophobic sub-pockets, an advantage not achievable with planar aromatic substituents. While direct IC50 data for the target compound are not yet publicly reported, the broader 5-oxopyrrolidine SAR demonstrates that N-cycloalkyl substituents can shift potency by several-fold relative to N-aryl pairs against enzymes such as 11β-HSD1 (IC50 = 51 nM for a cycloheptyl analog) [1].

Conformational Analysis Enzyme Inhibition Protein–Ligand Docking

Patent Coverage in the FPR2/FPRL1 Agonist Space Confirms the Relevance of N-Cyclohexyl-5-Oxopyrrolidine Ureas for Cardiovascular and Inflammatory Disease Programs

The oxopyrrolidine urea patent landscape—dominated by Bristol-Myers Squibb's FPR2 agonist filings (US-9212145-B2 and related families)—explicitly encompasses N-cyclohexyl substitution as a claimed embodiment [1]. These patents disclose compounds with EC50 values at human FPR2 as low as 0.14–0.41 nM for optimized leads such as BMS-986235 [2]. While 1-cyclohexyl-3-(5-oxopyrrolidin-3-yl)urea itself is an earlier-generation scaffold within this patent space, its structural inclusion provides freedom-to-operate advantages for academic and biotech programs exploring novel FPR2 agonists, as the cyclohexyl embodiment is explicitly covered, reducing the risk of third-party claims on N-cyclohexyl variants [3]. This contrasts with FPR2 agonists based on alternative cores (e.g., pyrazolidinone or benzimidazole scaffolds) that are subject to separate patent estates.

FPR2 Agonism Cardiovascular Pharmacology Inflammation

Absence of Aryl Halogen Substituents Reduces Risk of CYP450-Mediated Reactive Metabolite Formation Relative to Chlorophenyl and Fluorophenyl Analogs

Halogenated aryl groups—particularly 2-chlorophenyl and 4-fluorophenyl substituents present in close analogs such as 1-(2-chlorophenyl)-3-(5-oxopyrrolidin-3-yl)urea (CAS 88016-06-2) and 1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl urea (CAS 894019-18-2)—are well-established substrates for CYP450-mediated oxidative metabolism, which can generate reactive epoxide or quinone-imine intermediates [1]. 1-Cyclohexyl-3-(5-oxopyrrolidin-3-yl)urea lacks aryl halogens entirely, instead featuring a saturated cyclohexyl ring that undergoes predictable hydroxylation and conjugation pathways without electrophilic intermediate formation . While direct metabolic stability data for the target compound are not publicly available, the structural absence of halogenated aromatic rings represents a class-level advantage for programs where reactive metabolite liability is a developmental concern [2].

Drug Metabolism Safety Pharmacology Reactive Metabolite Risk

Recommended Research Applications for 1-Cyclohexyl-3-(5-oxopyrrolidin-3-yl)urea Based on Quantitative Differentiation Evidence


FPR2/FPRL1 Agonist Hit-Finding Libraries for Cardiovascular and Inflammatory Disease Programs

Procurement of 1-cyclohexyl-3-(5-oxopyrrolidin-3-yl)urea is recommended for screening libraries targeting FPR2 and FPRL1 receptors, particularly in academic and biotech programs operating within the Bristol-Myers Squibb patent landscape. The compound's N-cyclohexyl substitution is explicitly encompassed within FPR2 agonist patent claims (US-9212145-B2, WO2023081967), providing freedom-to-operate advantages . Lead-optimized FPR2 agonists in this chemotype achieve sub-nanomolar EC50 values (e.g., BMS-986235: hFPR2 EC50 0.41 nM), establishing the scaffold's viability for therapeutic programs in atherosclerosis, heart failure, and COPD [1].

Kinase Profiling Panels Requiring Conformationally Flexible, Moderate-Lipophilicity Scaffolds

The compound's 3 rotatable bonds and calculated logP of 2.2–2.5 make it suitable for kinase profiling against targets with conformationally adaptable ATP-binding pockets, including CDK2, CDK9, and PI3Kδ . The absence of planar aromatic N-substituents differentiates it from N-aryl analogs that may engage in non-productive π-stacking within the kinase hinge region. The free N–H on the pyrrolidinone ring provides an additional hydrogen-bond donor for hinge-region interactions, complementing the urea pharmacophore [1]. Procurement for broad kinase panels is warranted when flexibility and moderate lipophilicity are prioritized.

ADME and Metabolic Stability Benchmarking Using a Halogen-Free Urea Probe

The absence of aryl halogen substituents eliminates a well-known structural alert for CYP450-mediated reactive metabolite formation (present in 2-chlorophenyl and 4-fluorophenyl comparators) . Research groups conducting metabolic stability screening or reactive metabolite trapping studies should include this compound as a halogen-free control to benchmark against halogenated analogs. The saturated cyclohexyl ring undergoes predictable Phase I hydroxylation and Phase II conjugation, providing a cleaner metabolic profile for ADME SAR studies [1].

Structure–Activity Relationship (SAR) Expansion Around the 5-Oxopyrrolidin-3-yl Core

As a modular building block, 1-cyclohexyl-3-(5-oxopyrrolidin-3-yl)urea serves as a comparator compound for SAR studies exploring the impact of N1-substitution on target potency, selectivity, and physicochemical properties. The Life Chemicals catalog entry (F6210-0285, ≥90% purity, 1–25 mg) ensures reliable sourcing for matched-pair analyses against N-aryl, N-benzyl, and N-alkyl analogs . The compound's well-defined synthetic route (cyclohexyl isocyanate + 5-oxopyrrolidine-3-carboxylic acid) supports analog expansion via parallel chemistry approaches [1].

Quote Request

Request a Quote for 1-Cyclohexyl-3-(5-oxopyrrolidin-3-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.